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molecular formula C12H14N2O3 B8367701 1-(1-ethylpropyl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione

1-(1-ethylpropyl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione

Cat. No. B8367701
M. Wt: 234.25 g/mol
InChI Key: PPSSAHJRHCBCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902203B2

Procedure details

The title compound was prepared according to the procedure of Example 3B substituting the product of Example 64A for the product of Example 3A (0.120 g, 57%). MS (ESI+) m/z 223.1 (M+H)+; 1H NMR (300 MHz, CDCl3) δ 0.87 (t, J=7.54 Hz, 6H), 1.88 (m, 2H), 2.21 (s, 2H), 5.43 (s, 1H), 7.24 (dd, J=6.99, 4.04 Hz, 1H), 8.42 (dd, J=7.72, 1.84 Hz, 1H), 8.68 (dd, J=4.78, 1.84 Hz, 1H).
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
0.12 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([NH:6][C:7]1[N:17]=[CH:16][CH:15]=[CH:14][C:8]=1[C:9]([O:11][CH2:12]C)=[O:10])[CH2:4][CH3:5])[CH3:2].C(C(CC)CNC1N=CC=CC=1C(OCC)=[O:26])C>>[CH2:1]([CH:3]([N:6]1[C:7]2[N:17]=[CH:16][CH:15]=[CH:14][C:8]=2[C:9](=[O:10])[O:11][C:12]1=[O:26])[CH2:4][CH3:5])[CH3:2]

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CC)NC1=C(C(=O)OCC)C=CC=N1
Step Two
Name
product
Quantity
0.12 g
Type
reactant
Smiles
C(C)C(CNC1=C(C(=O)OCC)C=CC=N1)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CC)N1C(OC(C2=C1N=CC=C2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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